molecular formula C15H21NO3 B12603084 Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate CAS No. 650596-78-4

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate

Katalognummer: B12603084
CAS-Nummer: 650596-78-4
Molekulargewicht: 263.33 g/mol
InChI-Schlüssel: MZPVWLJXZUPYEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate is an organic compound that belongs to the class of esters This compound is characterized by the presence of an ethyl ester group, a benzylamino group, and a hydroxyhexenoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate typically involves the reaction of ethyl acetoacetate with benzylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of catalysts, such as palladium on carbon, can further enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The double bond in the hexenoate moiety can be reduced to form a saturated ester.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-(benzylamino)-5-oxohex-2-enoate.

    Reduction: Formation of ethyl 3-(benzylamino)-5-hydroxyhexanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific functional properties.

Wirkmechanismus

The mechanism of action of Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, modulating their activity. The hydroxy group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. The ester moiety can undergo hydrolysis, releasing active metabolites that exert biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 3-(phenylamino)-5-hydroxyhex-2-enoate: Similar structure but with a phenylamino group instead of a benzylamino group.

    Ethyl 3-(methylamino)-5-hydroxyhex-2-enoate: Contains a methylamino group instead of a benzylamino group.

    Ethyl 3-(benzylamino)-5-hydroxyhexanoate: Lacks the double bond in the hexenoate moiety.

Uniqueness

Ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate is unique due to the presence of both the benzylamino group and the hydroxyhexenoate moiety. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

650596-78-4

Molekularformel

C15H21NO3

Molekulargewicht

263.33 g/mol

IUPAC-Name

ethyl 3-(benzylamino)-5-hydroxyhex-2-enoate

InChI

InChI=1S/C15H21NO3/c1-3-19-15(18)10-14(9-12(2)17)16-11-13-7-5-4-6-8-13/h4-8,10,12,16-17H,3,9,11H2,1-2H3

InChI-Schlüssel

MZPVWLJXZUPYEL-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C=C(CC(C)O)NCC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.